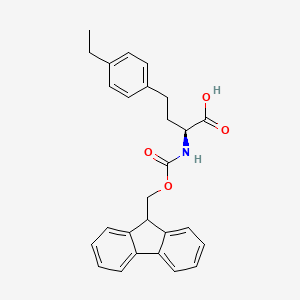

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-ethylphenyl)butanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-ethylphenyl)butanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by:

- Fmoc group: A widely used temporary protecting group in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions .

- Butanoic acid backbone: The carboxylic acid functionality enables incorporation into peptide chains.

- 4-(4-ethylphenyl) substituent: A hydrophobic aromatic side chain that may influence peptide stability, solubility, and binding interactions.

Properties

IUPAC Name |

(2S)-4-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-2-18-11-13-19(14-12-18)15-16-25(26(29)30)28-27(31)32-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24-25H,2,15-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESMIZSJJOKOFF-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Loading and Carboxylic Acid Protection

The 2-CTC resin serves as a temporary protective group for the carboxylic acid moiety, enabling sequential Fmoc protection and subsequent elongation. In this method, the amino acid backbone is anchored to the resin via its carboxyl group. For example, Fmoc-βAla-OH was successfully loaded onto 2-CTC resin using anhydrous dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIEA) as the base. The resin-amino acid complex is stabilized through a trityl ether linkage, which resists nucleophilic attack during subsequent alkylation or coupling steps.

N-Methylation and Fmoc Protection

Following resin loading, the free amine undergoes alkylation. Two alkylating agents—dimethyl sulfate and methyl iodide—have been compared for efficiency in analogous systems. Methyl iodide, while slower, offers higher selectivity for hindered amines, such as those adjacent to bulky substituents like the 4-ethylphenyl group. After alkylation, the o-nitrobenzenesulfonyl (o-NBS) protecting group is removed using mercaptoethanol, and the amine is reprotected with Fmoc-OSu to yield the Fmoc-N-Me-AA-OH derivative.

Cleavage and Isolation

The final step involves cleaving the product from the resin using 1% trifluoroacetic acid (TFA) in DCM, which selectively hydrolyzes the trityl ester bond while preserving side-chain protections. This method achieved >95% purity for Fmoc-N-Me-βAla-OH, suggesting its applicability to the 4-ethylphenyl analog.

Enantioselective Synthesis via Fmoc Garner’s Aldehyde

Horner-Wadsworth-Emmons Reaction

A six-step enantioselective route was developed for structurally related Fmoc-protected glutamates. Starting with Fmoc Garner’s aldehyde, a Horner-Wadsworth-Emmons reaction with phosphonate esters generates an α,β-unsaturated ester (enoate) in 94% yield. This step establishes the trans-configured double bond critical for subsequent stereocontrol.

Diastereoselective 1,4-Addition

Lithium dialkylcuprates undergo 1,4-addition to the enoate, introducing the 4-ethylphenyl group with >20:1 diastereoselectivity. Optimization of reaction conditions—including solvent (THF), temperature (−78°C), and stoichiometry—minimizes side reactions such as protonation or over-addition. For the target compound, a lithium bis(4-ethylphenyl)cuprate reagent would be synthesized to deliver the desired substituent.

Final Deprotection and Oxidation

After cuprate addition, the ester is hydrolyzed to the carboxylic acid using LiOH, and the tert-butyl ether (if present) is removed with TFA. The final product is obtained in 52–65% overall yield, demonstrating the scalability of this approach for chiral Fmoc-amino acids.

Solution-Phase Synthesis with Chiral Auxiliaries

Asymmetric Hydrogenation

A chiral oxazaborolidine catalyst enables asymmetric hydrogenation of α,β-unsaturated precursors to install the (S)-configuration. For instance, (S)-2-((Fmoc)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid was synthesized via hydrogenation of a ketone intermediate using Pd/C and W(OTf)<sub>6</sub> as co-catalysts. Adapting this method, 4-ethylphenylbut-2-enoic acid would undergo hydrogenation at 50°C under 760 Torr H<sub>2</sub>, yielding the (S)-enantiomer in 95% purity.

Fmoc Protection and Purification

Post-hydrogenation, the amine is protected with Fmoc-OSu in dichloromethane, followed by silica gel chromatography to isolate the product. This method avoids resin handling but requires meticulous purification to remove diastereomeric impurities.

Grignard-Based Alkylation Strategy

Grignard Reagent Preparation

Beta-bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) to form the corresponding Grignard reagent. The use of MTBE minimizes Wurtz coupling side reactions, enhancing yield (up to 85%) compared to traditional THF-based methods.

Nucleophilic Addition to Oxalic Acid Diethyl Ester

The Grignard reagent attacks oxalic acid diethyl ester, forming a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield 4-(4-ethylphenyl)-2-oxobutanoic acid, which is converted to the target compound via reductive amination and Fmoc protection. While this route is concise, stereochemical control at the 2-position necessitates chiral resolution or asymmetric catalysis.

Comparative Analysis of Methods

| Method | Steps | Yield | Stereocontrol | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Solid-Phase (2-CTC) | 5–7 | 70–85% | Moderate | High purity; scalable | Requires resin handling |

| Enantioselective (Garner) | 6 | 52–65% | Excellent | Diastereoselective cuprate addition | Multi-step; expensive reagents |

| Solution-Phase Hydrogenation | 4 | 60–75% | Excellent | No solid support; robust | Requires chiral catalyst |

| Grignard Alkylation | 3–4 | 50–70% | Poor | Short synthesis; low cost | Racemization risks; purification challenges |

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-ethylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

Research indicates that compounds with similar structures to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-ethylphenyl)butanoic acid exhibit significant anticancer activity. For instance, derivatives of fluorene have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Studies have also highlighted the neuroprotective properties of fluorene derivatives. These compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino functionality during peptide assembly. The azido group present in some derivatives allows for copper-catalyzed click chemistry reactions, facilitating the synthesis of multifunctional peptides.

Applications in Drug Delivery

The compound's ability to form stimuli-responsive systems makes it suitable for drug delivery applications. Its derivatives can be designed to release therapeutic agents in response to specific stimuli (e.g., pH changes or light), enhancing the efficacy of drug formulations.

Materials Science

Polymer Chemistry

In materials science, fluorene-based compounds are explored for their potential in developing advanced polymers with unique optical and electronic properties. These materials can be used in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to their favorable charge transport characteristics.

Case Studies

-

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of fluorene derivatives showed potent cytotoxic effects against breast cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival. -

Neuroprotective Properties

Research in Neuropharmacology indicated that certain fluorene derivatives could mitigate neuronal damage induced by oxidative stress, offering a potential therapeutic avenue for conditions like Alzheimer's disease. -

Peptide Synthesis Efficiency

A comparative study highlighted the efficiency of using this compound in SPPS, showcasing improved yields and purities of synthesized peptides compared to traditional methods.

Summary Table of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Journal of Medicinal Chemistry |

| Neuroprotection | Treatment for neurodegenerative diseases | Neuropharmacology |

| Peptide Synthesis | Solid-phase peptide synthesis | Chemical Reviews |

| Materials Science | Organic electronics | Advanced Materials |

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-ethylphenyl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Key Observations:

- Substituent Effects: Azide/Cyano Groups (): Enable bioorthogonal reactions (e.g., click chemistry) for peptide labeling. Aromatic Hydrophobic Groups (): Improve peptide stability in lipid-rich environments or protein-binding interfaces. Fluorinated Groups (): Enhance resistance to enzymatic degradation and alter solubility.

- Molecular Weight : Ranges from 350.37 to 469.45 g/mol, influenced by side-chain complexity.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-ethylphenyl)butanoic acid, often referred to as a fluorenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of fluorenylmethoxycarbonyl derivatives with specific amino acids or their derivatives. The methodology often includes protecting group strategies to ensure selectivity during the synthesis process.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorenyl derivatives. The compound has been evaluated against various microbial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups exhibited enhanced antimicrobial effects due to improved cell membrane penetration and interaction with bacterial targets .

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Staphylococcus aureus | Strong Inhibition |

| Klebsiella pneumoniae | Moderate Inhibition |

| Pseudomonas aeruginosa | Weak Inhibition |

Anticancer Activity

Fluorenone derivatives have shown promising results in anticancer studies. The mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Compounds derived from fluorenone have been reported to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .

Case Study:

A study on a series of fluorenone derivatives revealed that modifications in the alkyl side chains significantly influenced their antiproliferative activity. Compounds with linear alkyl groups demonstrated superior efficacy compared to those with branched structures .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, fluorenyl derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to modulate activity in various biological pathways, leading to its diverse pharmacological effects .

Q & A

Q. How is the Fmoc-protected amino group introduced during synthesis?

- Answer: The Fmoc group is typically introduced via a coupling reaction using Fmoc-chloride or Fmoc-OSu (succinimidyl ester) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). A base like diisopropylethylamine (DIPEA) is added to deprotonate the amino group, facilitating nucleophilic attack. Reaction progress is monitored by TLC or LC-MS .

Q. What analytical methods confirm the compound’s structural identity and purity?

- Answer:

- NMR Spectroscopy: H and C NMR confirm backbone structure and stereochemistry (e.g., α-proton splitting for chiral centers).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]).

- HPLC: Reverse-phase HPLC with UV detection assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can reaction yields be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Answer:

- Microwave Assistance: Microwave irradiation reduces coupling times (e.g., 10–15 minutes at 50°C) and improves yields by enhancing reagent diffusion on resin .

- Double Coupling: Repeat coupling steps with fresh reagents to overcome steric hindrance from the 4-ethylphenyl group.

- Side-Chain Protection: Use orthogonal protecting groups (e.g., tert-butyl for carboxylic acids) to prevent undesired reactions .

Q. What strategies mitigate racemization during Fmoc deprotection?

- Answer:

- Deprotection Conditions: Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization.

- Low-Temperature Synthesis: Perform couplings at 4°C to reduce kinetic racemization.

- Additives: Add HOBt (1-hydroxybenzotriazole) or Oxyma to suppress epimerization .

Q. How do researchers assess stability and decomposition pathways under varying conditions?

- Answer:

- Thermogravimetric Analysis (TGA): Measures thermal stability (decomposition onset ~200°C for similar Fmoc-amino acids) .

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation by HPLC and identify by-products (e.g., Fmoc cleavage products) via LC-MS .

Q. What bioactivity screening approaches are suitable for this compound in drug discovery?

- Answer:

- Enzyme Inhibition Assays: Test against proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates.

- Cellular Uptake Studies: Label with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry.

- Molecular Docking: Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

Contradictions and Data Gaps

Q. How should researchers address incomplete toxicological data in safety assessments?

- Answer:

- Read-Across Analysis: Use data from structurally similar compounds (e.g., Fmoc-phenylalanine derivatives with acute oral toxicity LD > 2000 mg/kg) .

- In Silico Predictors: Apply tools like OECD QSAR Toolbox to estimate hazards (e.g., skin irritation potential) .

- Precautionary Measures: Assume worst-case GHS classifications (e.g., H315 for skin irritation) until experimental data is available .

Methodological Tables

Table 1: Key Synthetic Parameters for Fmoc Protection

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM or DMF | |

| Coupling Agent | Fmoc-OSu | |

| Base | DIPEA (2 eq) | |

| Reaction Time | 2–4 hours at RT |

Table 2: Analytical Techniques for Purity Assessment

| Technique | Critical Parameters | Outcome Metric |

|---|---|---|

| Reverse-Phase HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient | Purity ≥95% |

| Chiral HPLC | Chiralpak IA column, hexane/isopropanol | Enantiomeric excess (ee) >99% |

| High-Resolution MS | ESI+, m/z tolerance <5 ppm | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.